REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([I:11])=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.C1C(=O)N([Br:19])C(=O)C1.C([O-])(O)=O.[Na+]>CN(C=O)C>[Br:19][C:10]1[N:9]=[C:8]([I:11])[N:4]2[CH:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]=12 |f:2.3|
|
Name
|
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=2N(C=CN1)C(=NC2)I
|
Name
|
|
Quantity
|
557.9 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
and stirred at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (20 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude material which
|
Type
|
CUSTOM
|
Details
|
was used in next step without further purification
|
Type
|
CUSTOM
|
Details
|
HPLC: tR=3.22 min (OpenLynx: polar—5 min)
|
Duration
|
5 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1N=C(N2C1C(=NC=C2)Cl)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |